3-(Tert-butoxy)-4-(methylamino)phenol
Description
3-(Tert-butoxy)-4-(methylamino)phenol is a phenolic derivative characterized by a tert-butoxy group at the 3-position and a methylamino group at the 4-position of the aromatic ring.
Properties
Molecular Formula |
C11H17NO2 |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
4-(methylamino)-3-[(2-methylpropan-2-yl)oxy]phenol |
InChI |
InChI=1S/C11H17NO2/c1-11(2,3)14-10-7-8(13)5-6-9(10)12-4/h5-7,12-13H,1-4H3 |
InChI Key |
YNMDWUREKFHXGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C=CC(=C1)O)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tert-butoxy)-4-(methylamino)phenol typically involves the introduction of the tert-butoxy and methylamino groups onto a phenol ring. One common method is the alkylation of 4-hydroxyaniline with tert-butyl bromide in the presence of a base, followed by methylation of the amino group using methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Tert-butoxy)-4-(methylamino)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The tert-butoxy and methylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other strong bases.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
3-(Tert-butoxy)-4-(methylamino)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Tert-butoxy)-4-(methylamino)phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with enzymes and receptors, while the tert-butoxy and methylamino groups can influence the compound’s solubility and reactivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
4-(Methylamino)phenol
- Structural Differences : Lacks the tert-butoxy group at the 3-position.
- Solubility: 4-(Methylamino)phenol derivatives, such as 4-(methylamino)phenol sulfuric acid, exhibit high aqueous solubility due to ionic interactions, whereas the tert-butoxy group in 3-(Tert-butoxy)-4-(methylamino)phenol introduces steric bulk and hydrophobicity, likely reducing water solubility .
- Reactivity: The amino group in 4-(methylamino)phenol derivatives is protonated at low pH (e.g., pH 2.0), enhancing ortho-position reactivity in electrophilic substitutions. In contrast, the tert-butoxy group in the target compound may exert electron-donating effects, modulating the phenolic hydroxyl's acidity and directing reactivity .
4-(3-(Tert-butoxy)-2-hydroxypropyl)-2-methoxyphenol (Compound 3c)
- Functional Groups : Shares a tert-butoxy group but includes a methoxy group at the 2-position and a hydroxypropyl side chain.
- Bioactivity: Compound 3c demonstrates insecticidal activity, attributed to its alkoxy and phenolic moieties.
4-(Methylamino)-o-(methylsulfonyl)phenol
- Positional Isomerism: The sulfonyl group at the ortho position (relative to the methylamino group) contrasts with the tert-butoxy group in the target compound.
- Reactivity: Protonation of the amino group in 4-(methylamino)phenol derivatives increases ortho-site reactivity for nucleophilic attacks, a trend that may extend to this compound, albeit modified by steric effects from the tert-butoxy group .
Metabolites with Methylamino-Phenolic Scaffolds
- Examples: Metabolites such as 3-methyl-4-[(1R)-3-(methylamino)-1-phenylpropoxy]phenol () share the methylamino-phenolic core.
- Metabolic Stability: The tert-butoxy group in this compound may confer resistance to enzymatic degradation compared to smaller alkoxy groups, influencing pharmacokinetic profiles .
Research Findings and Implications
- Electronic Effects: The tert-butoxy group in this compound donates electrons via resonance, decreasing the phenolic hydroxyl's acidity (higher pKa compared to phenol).
- Its hydrophobic tert-butoxy group may enhance penetration through lipid membranes .
- Synthetic Challenges: Selective introduction of tert-butoxy and methylamino groups requires careful optimization to avoid side reactions, as seen in the synthesis of sulfone derivatives () .
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